molecular formula C13H16O B082401 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one CAS No. 10468-60-7

3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B082401
CAS RN: 10468-60-7
M. Wt: 188.26 g/mol
InChI Key: NCKPIRHHNXSPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one, also known as musk ketone, is a synthetic fragrance compound that has been widely used in the perfume industry. However, recent studies have shown that musk ketone has potential applications in scientific research due to its unique chemical properties. In

Mechanism Of Action

The exact mechanism of action of 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone is not fully understood. However, it is believed that 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain, including the PI3K/Akt and MAPK/ERK pathways. It has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).

Biochemical And Physiological Effects

In addition to its neuroprotective effects, 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties and can protect cells from oxidative stress. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone in lab experiments is that it is a synthetic compound and can be easily synthesized in large quantities. It is also relatively stable and has a long shelf life. However, one limitation is that it can be expensive to synthesize, which may limit its use in some research applications.

Future Directions

There are several future directions for research on 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone. One area of research is to further investigate its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to investigate its potential as an anti-inflammatory and antioxidant agent in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone and its effects on various signaling pathways in the brain and body.

Synthesis Methods

Musk ketone can be synthesized through a multi-step process starting from 2,4,6-trimethylphenol. The first step involves the conversion of 2,4,6-trimethylphenol to 2,4,6-trimethylphenylacetone through a Friedel-Crafts acylation reaction. The second step involves the reduction of 2,4,6-trimethylphenylacetone to 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one using sodium borohydride as a reducing agent.

Scientific Research Applications

Musk ketone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone has a neuroprotective effect and can promote the growth and differentiation of neural stem cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-8-6-11-9(2)4-5-10(3)13(11)12(14)7-8/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKPIRHHNXSPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2C(=O)C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343465
Record name 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one

CAS RN

10468-60-7
Record name 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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